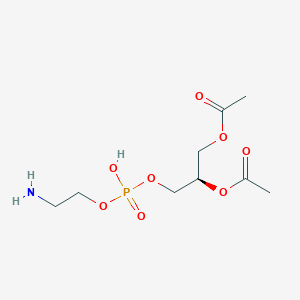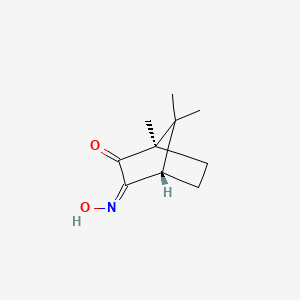
Chlorure de bis(diisopropylamino)phosphine
Vue d'ensemble
Description
Bis(diisopropylamino)chlorophosphine is a white to off-white powder to crystalline organophosphorus compound . It is mainly used as an organic synthetic raw material or reaction reagent . It can be used in the synthesis of mixed phosphorothioate and methylenephosphine derivatives .
Synthesis Analysis
Bis(diisopropylamino)chlorophosphine is synthesized from diisopropylamine . The reaction involves the treatment of phosphorus trichloride with diisopropylamine . The reaction mixture is filtered to remove diisopropylamine hydrochloride and the precipitate is washed with anhydrous ether . The product is then isolated by crystallization, filtration, and drying in vacuo to yield 74% yield .Molecular Structure Analysis
The molecular formula of Bis(diisopropylamino)chlorophosphine is C12H28ClN2P . It has a molecular weight of 266.79 .Chemical Reactions Analysis
Bis(diisopropylamino)chlorophosphine has been used in the synthesis of tert-butyl tetraisopropylphosphorodiamidite ligand for palladium-catalyzed Buchwald–Hartwig amination reaction . It can also be used to synthesize acyclic N-phosphonio imine catalyst for selective epoxidations .Physical And Chemical Properties Analysis
Bis(diisopropylamino)chlorophosphine is a white to off-white powder to crystalline organophosphorus compound . It has a melting point of 100-104 °C . It is air sensitive, moisture sensitive, and heat sensitive .Applications De Recherche Scientifique
Chlorure de bis(diisopropylamino)phosphine: Analyse exhaustive des applications de la recherche scientifique: Le this compound est un composé chimique polyvalent doté de plusieurs applications uniques dans la recherche scientifique. Vous trouverez ci-dessous des sections détaillées sur certaines de ses utilisations notables :
Réaction d’amination de Buchwald–Hartwig catalysée par le palladium
Ce composé a été utilisé dans la synthèse du ligand tétraisopropylphosphorodiamidite de tert-butyle, un élément crucial pour la réaction d’amination de Buchwald–Hartwig catalysée par le palladium. Cette réaction est fondamentale dans la création de liaisons carbone-azote, essentielles dans les produits pharmaceutiques et les produits agrochimiques .
Synthèse de catalyseurs d’imine N-phosphonio acyclique
Il sert de précurseur pour la synthèse de catalyseurs d’imine N-phosphonio acycliques utilisés pour les époxydations sélectives. Les époxydations sont importantes pour transformer les alcènes en époxydes, qui sont des intermédiaires précieux dans la synthèse de divers composés organiques .
Création de dérivés de méthylènephosphonium substitués par des groupes boryle
Le this compound joue un rôle déterminant dans la production de dérivés de méthylènephosphonium substitués par des groupes boryle. Ces dérivés présentent des applications potentielles dans la synthèse organique et la science des matériaux en raison de leurs propriétés chimiques uniques .
Synthèse de phosphorotrithioates mixtes
Une étude récente a rapporté l’utilisation de ce composé dans une nouvelle synthèse monotope de phosphorotrithioates mixtes dans des conditions douces. Ces composés présentent des applications potentielles dans divers domaines, notamment la chimie médicinale et l’agriculture .
Synthèse organique générale
Il est couramment utilisé dans les processus de synthèse organique pour créer une large gamme de structures chimiques telles que les alcynes, les alcènes, les amines, les alcools, etc. .
Synthèse de médicaments
Ce composé joue un rôle dans la synthèse de médicaments, notamment les antibiotiques, les anti-inflammatoires et les antifongiques, contribuant ainsi aux progrès des traitements médicaux .
Recherche en biochimie
En biochimie, il a été utilisé pour synthétiser des molécules biologiques complexes telles que les protéines, les peptides et les enzymes, contribuant ainsi à la compréhension des processus biologiques et au développement d’applications biotechnologiques .
Mécanisme D'action
Target of Action
Bis(diisopropylamino)chlorophosphine is primarily used as a ligand in palladium-catalyzed Buchwald–Hartwig amination reactions . The primary target of this compound is the palladium catalyst, which plays a crucial role in facilitating the amination reaction .
Mode of Action
Bis(diisopropylamino)chlorophosphine interacts with the palladium catalyst to form a complex. This complex then participates in the Buchwald–Hartwig amination reaction, facilitating the coupling of an amine and an aryl halide . The result is the formation of a new carbon-nitrogen bond, which is a key step in the synthesis of many organic compounds .
Biochemical Pathways
The primary biochemical pathway affected by Bis(diisopropylamino)chlorophosphine is the Buchwald–Hartwig amination. This reaction is widely used in organic synthesis for the construction of carbon-nitrogen bonds . The downstream effects include the synthesis of a wide range of organic compounds, including pharmaceuticals and materials .
Pharmacokinetics
It’s important to note that the compound is sensitive to air and moisture , which could impact its stability and hence, its bioavailability.
Result of Action
The primary molecular effect of Bis(diisopropylamino)chlorophosphine’s action is the formation of a new carbon-nitrogen bond via the Buchwald–Hartwig amination . This can lead to the synthesis of a wide range of organic compounds. On a cellular level, the effects would depend on the specific compounds synthesized using this reaction.
Safety and Hazards
Propriétés
IUPAC Name |
N-[chloro-[di(propan-2-yl)amino]phosphanyl]-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28ClN2P/c1-9(2)14(10(3)4)16(13)15(11(5)6)12(7)8/h9-12H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHUTHGOLLQBNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(N(C(C)C)C(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28ClN2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369907 | |
| Record name | Bis(diisopropylamino)chlorophosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56183-63-2 | |
| Record name | Bis(diisopropylamino)chlorophosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(diisopropylamino)chlorophosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Bis(diisopropylamino)chlorophosphine useful in synthesizing deoxyribonucleoside phosphoramidites?
A1: Bis(diisopropylamino)chlorophosphine acts as an efficient phosphitylating agent in a one-pot synthesis of deoxyribonucleoside phosphoramidites. This eliminates the need to isolate bis(diisopropylamino)alkoxyphosphines, simplifying the synthetic process [, ].
Q2: How does Bis(diisopropylamino)chlorophosphine contribute to the synthesis of mixed phosphorotrithioates?
A2: Bis(diisopropylamino)chlorophosphine serves as the phosphorus precursor in a novel, one-pot synthesis of mixed phosphorotrithioates []. This method, conducted under mild conditions at room temperature, leverages the reactivity of Bis(diisopropylamino)chlorophosphine with various thiols and sulfenyl chlorides to create diverse phosphorotrithioate structures, highlighting its versatility.
Q3: Can Bis(diisopropylamino)chlorophosphine be used to synthesize compounds beyond phosphorotrithioates?
A3: Yes, the research indicates its broader applicability. For instance, it has been successfully employed in the synthesis of phosphoroselenodithioates, showcasing its potential beyond just phosphorotrithioates [].
Q4: How does Bis(diisopropylamino)chlorophosphine contribute to palladium-catalyzed reactions?
A4: Bis(diisopropylamino)chlorophosphine serves as a precursor to tert-butyl tetraisopropylphosphorodiamidite. This compound acts as an effective ligand for palladium-catalyzed Buchwald–Hartwig amination reactions []. These reactions are essential for synthesizing aryl- and heteroarylamines, highlighting the indirect role of Bis(diisopropylamino)chlorophosphine in important catalytic applications.
Q5: Are there any interesting structural features associated with Bis(diisopropylamino)chlorophosphine derivatives?
A5: Research indicates a fascinating equilibrium between two valence tautomers derived from the reaction of N-lithio pyridyl imine with Bis(diisopropylamino)chlorophosphine []. The ratio of these tautomers at room temperature and their interconversion mechanisms offer valuable insights into the reactivity and dynamic behavior of Bis(diisopropylamino)chlorophosphine derivatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














